6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
Description
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridinone scaffold with a chlorine substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is commercially available as a hydrochloride salt (CAS: 2055840-67-8) with 97% purity (C₇H₈Cl₂N₂) . Its derivatives, particularly those with substitutions on the nitrogen atoms or the aromatic ring, have been explored as hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer therapy .
Properties
IUPAC Name |
6-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUIGGTZXHKGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(C=C2C(=O)N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393555-72-0 | |
| Record name | 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cascade Cyclization via Ugi Three-Component Reaction (Ugi-3CR)
The Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade represents a robust strategy for constructing polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, adaptable to the target compound. In this method:
- Ugi-3CR Step : A primary amine (e.g., 3-morpholinopropan-1-amine), aldehyde (e.g., 4-chlorobenzaldehyde), isocyanide (e.g., tert-butyl isocyanide), and maleic anhydride react under microwave irradiation (65–80°C) to form an α-acyloxyamide intermediate.
- Aza Diels-Alder Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by microwave heating, to generate a bridged tetracyclic structure.
- Decarboxylation and Aromatization : Thermal decarboxylation eliminates CO₂, followed by dehydration to yield the pyrrolopyridinone core.
Key Optimization Parameters :
- Microwave irradiation reduces reaction time from hours to minutes (15–30 min per step).
- Solvent choice (toluene or acetonitrile) impacts yield; polar aprotic solvents enhance cyclization efficiency.
- Substituting maleic anhydride with electron-deficient dienophiles improves regioselectivity.
Representative Data :
| Starting Amine | Aldehyde | Isocyanide | Yield (%) |
|---|---|---|---|
| 3-Morpholinopropan-1-amine | 4-Chlorobenzaldehyde | tert-Butyl | 65 |
| Tryptamine | Benzaldehyde | Benzyl | 54 |
One-Pot Lithiation-Cyclization Strategy
A one-pot methodology leverages in situ-generated formimines and ortho-lithiated pyridinecarboxamides for streamlined synthesis:
- Formimine Generation : Reaction of a primary amine (e.g., benzylamine) with paraformaldehyde in tetrahydrofuran (THF) at 0°C produces a formimine intermediate.
- Ortho-Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated pyridinecarboxamide species.
- Cyclization : Quenching with aqueous NH₄Cl induces cyclization to form the dihydropyrrolopyridinone framework.
Advantages :
- Eliminates intermediate isolation, reducing purification steps.
- Tolerates diverse amines (aliphatic, aromatic) and electrophiles.
Limitations :
Zinc-Mediated Reductive Cyclization
Zinc dust in acetic acid facilitates reductive cyclization of dibromo precursors, as demonstrated in related pyrrolopyridinones:
- Dibromo Precursor Synthesis : Bromination of 7-azaindole derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
- Reductive Cyclization : Treatment with Zn/AcOH at 60°C for 12 hours induces simultaneous debromination and cyclization.
Performance Metrics :
- Yield: 76–86% for analogous chloro-substituted derivatives.
- Scalability: Demonstrated at 100-g scale with minimal yield attrition.
Comparative Analysis of Methodologies
Reaction Optimization and Troubleshooting
Solvent and Temperature Effects
Purification Challenges
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates dihydropyrrolopyridinones from regioisomers.
- Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals (>98% by HPLC).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography : Confirms the fused bicyclic structure and chloro-substitution regiochemistry.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
It appears that the query is about the applications of the chemical compound "6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one." Here's what is known about the compound based on the search results:
Basic Information
- Name: this compound
- CAS Number: 1393555-72-0
- Molecular Formula: C7H5ClN2O
- Molecular Weight: 168.58
- Purity: Typically around 95.00%
- MDL: MFCD22544262
Related Compounds
- 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride: This is a related compound with CAS No. 905273-90-7 and Molecular Formula C7H7ClN2 .
- GHS Classification indicates that the compound can be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Potential Applications
While the search results do not explicitly detail the applications of this compound, some results provide context clues:
- Building Blocks: AChemBlock lists it under "BUILDING BLOCKS" , suggesting it can be used as a building block in chemical synthesis.
- Industrial Applications: Broadly, industrial applications of nanoparticles are emerging in the chemical industry .
- Relevance to research: NSCC's work with radioactivity has uses in nuclear, chemical, petroleum, pharmaceutical, and medicine fields .
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of blood glucose levels .
Comparison with Similar Compounds
Substituent Position and Reactivity
- Chlorine Position : The 6-chloro derivative exhibits distinct electronic effects compared to its 4-chloro isomer (CAS: 1402664-68-9). For instance, the 6-position chlorine in the main compound may enhance binding affinity to HPK1, as suggested by patent claims , whereas the 4-chloro variant is emphasized for synthetic versatility .
Physicochemical Properties
Pharmacological Relevance
- HPK1 Inhibition : Only the 6-chloro derivative and its derivatives are patented as HPK1 inhibitors, underscoring the importance of substitution patterns in biological activity .
- Nicotinamide Derivatives: Compounds like 6-Chloro-N,N-dimethylnicotinamide (similarity score: 0.74) lack the fused bicyclic structure, reducing their relevance to pyrrolo-pyridinone-based drug design .
Biological Activity
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a nitrogen-containing heterocyclic compound with potential biological significance. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by various studies and data.
- Molecular Formula : C7H7ClN2O
- Molecular Weight : 168.58 g/mol
- CAS Number : 1393555-72-0
- IUPAC Name : this compound
Biological Activity Overview
The compound has been studied for various biological activities, including:
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 6-Chloro derivative | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
| Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. A recent investigation revealed that compounds with similar scaffolds exhibited cytotoxic effects on various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to enhance apoptosis by inhibiting anti-apoptotic protein expression, leading to increased cancer cell death .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS production has been linked to the cytotoxicity observed in cancer cells.
Case Studies
-
Antitumor Activity in Mouse Models
A study evaluated the in vivo effects of a related pyrrole compound on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications in oncology. -
Antimicrobial Efficacy Against Drug-resistant Strains
Another investigation focused on the antimicrobial efficacy of the compound against drug-resistant bacterial strains. The findings revealed that the compound maintained effectiveness against strains resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
